molecular formula C9H16O B13500870 {6-Methylspiro[3.3]heptan-2-yl}methanol

{6-Methylspiro[3.3]heptan-2-yl}methanol

Cat. No.: B13500870
M. Wt: 140.22 g/mol
InChI Key: SVYBJQUNSZHLQB-UHFFFAOYSA-N
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Description

{6-Methylspiro[3.3]heptan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and a methanol group at the 2-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Methylspiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization at the 2-position. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with a methyl group at the 6-position and a hydroxyl group at the 2-position yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{6-Methylspiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 2-position is particularly reactive and can participate in a wide range of transformations .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield {6-Methylspiro[3.3]heptan-2-one}, while reduction can produce {6-Methylspiro[3.3]heptane} .

Mechanism of Action

The mechanism of action of {6-Methylspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Methylspiro[3.3]heptan-2-yl}methanol is unique due to its specific substitution pattern and the presence of both a methyl and a hydroxyl group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(6-methylspiro[3.3]heptan-2-yl)methanol

InChI

InChI=1S/C9H16O/c1-7-2-9(3-7)4-8(5-9)6-10/h7-8,10H,2-6H2,1H3

InChI Key

SVYBJQUNSZHLQB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CC(C2)CO

Origin of Product

United States

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